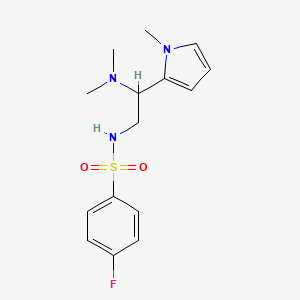
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H20FN3O2S and its molecular weight is 325.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide is a synthetic compound with potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C₁₇H₂₅N₃O₂S
- Molecular Weight : 335.5 g/mol
- CAS Number : 1049373-36-5
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₂S |
| Molecular Weight | 335.5 g/mol |
| CAS Number | 1049373-36-5 |
The biological activity of this compound is primarily attributed to its interaction with the N-methyl-D-aspartate receptor (NMDAR), which is crucial in synaptic transmission and plasticity in the central nervous system (CNS). It acts as a positive allosteric modulator, enhancing the receptor's response to glutamate and glycine, leading to increased calcium ion influx and subsequent neuronal excitability .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Properties : The compound has been shown to exert neuroprotective effects in models of neurodegenerative diseases by modulating glutamatergic signaling.
- Cognitive Enhancement : It may enhance cognitive functions by improving synaptic plasticity, which is vital for learning and memory processes.
- Potential Antidepressant Effects : Preliminary studies suggest that it could possess antidepressant-like effects through its action on glutamate receptors.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Study on Cognitive Function : A study demonstrated that administration of the compound improved performance in memory tasks in animal models, suggesting its role in cognitive enhancement .
- Neuroprotection Against Excitotoxicity : Another research focused on its neuroprotective capabilities against excitotoxicity induced by excessive glutamate levels, indicating a promising avenue for treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
To better understand its efficacy, a comparative analysis with other known NMDAR modulators was conducted. The following table summarizes key findings:
| Compound Name | Mechanism of Action | Potency (pEC50) | Neuroprotective Effects |
|---|---|---|---|
| This compound | Positive allosteric modulator | 7.5 | Yes |
| R-(+)-EU-1180–453 | Non-selective NMDAR antagonist | 6.8 | Limited |
| Memantine | Uncompetitive antagonist | 7.0 | Moderate |
属性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2S/c1-18(2)15(14-5-4-10-19(14)3)11-17-22(20,21)13-8-6-12(16)7-9-13/h4-10,15,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTXFPBYIRRIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













